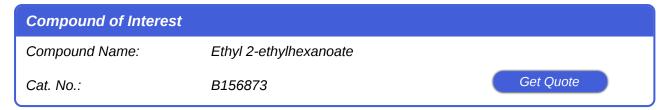


Comparative toxicological assessment of ethylhexanoate esters

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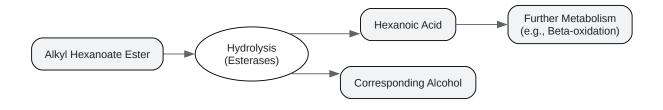


A Comparative Toxicological Assessment of Alkyl Hexanoate Esters

This guide provides a comparative toxicological overview of ethyl hexanoate and other selected alkyl hexanoate esters, including methyl, propyl, and butyl hexanoate. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed assessment of these compounds. The data presented is a summary of findings from various toxicological studies.

Metabolic Fate of Alkyl Hexanoate Esters

Aliphatic esters such as ethyl hexanoate are generally anticipated to be readily hydrolyzed into their corresponding alcohol and carboxylic acid constituents. Following hydrolysis, these metabolites are further processed through standard metabolic pathways, such as beta-oxidation for the fatty acid component.[1] This metabolic breakdown is a key consideration in their toxicological assessment.



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Caption: General metabolic pathway of alkyl hexanoate esters.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for ethyl hexanoate and comparable alkyl hexanoate esters.

Table 1: Acute Toxicity Data



Compound	CAS Number	Test Species	Route	LD50	Reference
Methyl Hexanoate	106-70-7	Rat	Oral	> 5000 mg/kg	[2][3]
Ethyl Hexanoate	123-66-0	-	-	Data not readily available	
Butyl Hexanoate	626-82-4	Rat	Oral	> 5000 mg/kg	[4]
Butyl Hexanoate	626-82-4	Rabbit	Dermal	> 5000 mg/kg	[4]
Cetyl Ethylhexanoa te	59130-69-7	Rat	Oral	> 2000 mg/kg	
C12-15-Alkyl Ethylhexanoa te	90411-68-0	Rat	Oral	> 5000 mg/kg	
C12-15-Alkyl Ethylhexanoa te	90411-68-0	Rat	Dermal	> 2000 mg/kg	
2-Ethylhexyl 2- Ethylhexanoa te	7425-14-1	Rat	Oral	> 2000 mg/kg	[5]
2-Ethylhexyl 2- Ethylhexanoa te	7425-14-1	Rabbit	Dermal	> 2000 mg/kg	[5]

Table 2: Skin and Eye Irritation Data



Compound	CAS Number	Test Species	Endpoint	Observatio n	Reference
Ethyl Hexanoate	123-66-0	Rabbit	Skin Irritation	Moderate irritation with a 500mg dose over 24 hours.	[1]
Ethyl Hexanoate	123-66-0	Human	Skin Irritation & Sensitization	Not an irritant or sensitizer at 4% in petrolatum.	[1]
Butyl Hexanoate	626-82-4	-	Skin Irritation	Reported as a skin irritant.	[6]
Cetyl Ethylhexanoa te	59130-69-7	Rabbit	Skin Irritation	Severely irritating (undiluted).	[7]
Cetyl Ethylhexanoa te	59130-69-7	Guinea Pig	Skin Irritation	Moderately irritating (undiluted).	[7]
Cetyl Ethylhexanoa te	59130-69-7	Rat	Skin Irritation	Mildly irritating (undiluted).	[7]
Cetyl Ethylhexanoa te	59130-69-7	Miniature Swine	Skin Irritation	Non-irritating (undiluted).	[7]
Cetyl Ethylhexanoa te	59130-69-7	Human	Skin Irritation	Mild irritation from a 48- hour patch test (undiluted).	[7]
Cetearyl Ethylhexanoa	90411-68-0	Rabbit	Eye Irritation	Not an ocular irritant.	



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Table 3: Skin Sensitization Data

Compound	CAS Number	Test	Result	NESIL (No Expected Sensitizatio n Induction Level)	Reference
Ethyl Hexanoate	123-66-0	Human Maximization Test (4%)	Negative	-	[8]
Ethyl Hexanoate	123-66-0	-	Considered a weak skin sensitizer based on read-across data.	4700 μg/cm²	[8]
Cetearyl Ethylhexanoa te	90411-68-0	Human Patch Test	Not a sensitizer.	-	

Table 4: Genotoxicity Data



Compound	CAS Number	Test	Metabolic Activation	Result	Reference
Ethyl Hexanoate	123-66-0	Ames Assay (TA98, TA100, E. Coli pKM101)	With and without	Negative	[1]
Ethyl Hexanoate	123-66-0	Ames Assay (TA97, TA102)	With and without	Negative	[1]
Ethyl Hexanoate	123-66-0	In vitro Micronucleus Test	With and without	Non- clastogenic	[9]
Hexyl Hexanoate	6378-65-0	BlueScreen Assay	With and without	Negative for genotoxicity	[10]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies are based on standardized tests, as described below.

Ames Test (Bacterial Reverse Mutation Assay)

This test uses various strains of the bacterium Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine and tryptophan synthesis, respectively. The assay assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid. Tests are conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the test substance is mutagenic.[1]

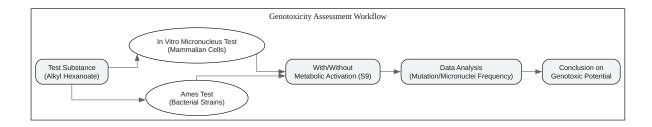
In Vitro Micronucleus Test

This genotoxicity assay is used to detect substances that cause chromosomal damage.

Cultured mammalian cells are exposed to the test substance, and then the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome



fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The test is performed with and without metabolic activation. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[9]



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Caption: A simplified workflow for in vitro genotoxicity testing.

Skin Irritation/Sensitization Studies

Skin irritation studies typically involve the application of a substance to the skin of test animals (e.g., rabbits) or human volunteers under controlled conditions, often using patches. The site of application is then observed and scored for signs of erythema (redness) and edema (swelling) at specific time points.[1][7]

Skin sensitization tests, such as the human maximization test, are designed to assess the potential of a substance to induce an allergic contact dermatitis. This usually involves an induction phase where the substance is repeatedly applied to the skin, followed by a challenge phase to determine if an allergic response has developed.[8]

Signaling Pathways in Toxicity



Detailed information on specific signaling pathways affected by the toxicity of short-chain alkyl hexanoates is limited in the available literature. However, for longer-chain or branched-chain esters, the toxicity of their metabolites is a key consideration. For instance, 2-ethylhexanoic acid, a potential metabolite of some ethylhexanoate esters, has been linked to developmental toxicity. It is postulated that at high doses, maternal liver toxicity from 2-ethylhexanoic acid can lead to the induction of metallothionein, which in turn sequesters zinc in the liver. The resulting zinc deficiency in the developing embryo is thought to be a mechanism for the observed developmental effects.[11]

In summary, the available data suggests that short-chain alkyl hexanoates generally have low acute toxicity. Skin irritation potential can vary, and ethyl hexanoate is considered a weak skin sensitizer. These esters are generally not found to be genotoxic in in vitro assays. Their rapid hydrolysis to endogenous or readily metabolized substances is a significant factor in their overall low systemic toxicity profile.

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